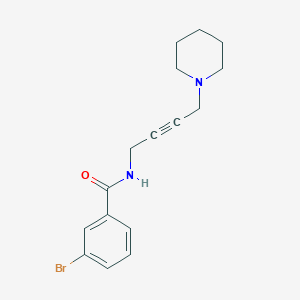

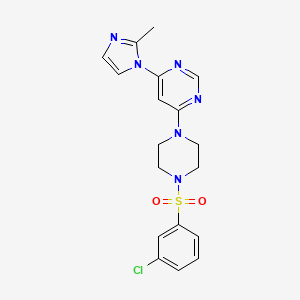

3-bromo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-bromo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide” is a chemical compound. It’s used as a building block in organic synthesis . It’s also used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The process includes the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis . The synthesis also involves a Matteson–CH2–homologation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include protodeboronation, a radical approach that allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .Applications De Recherche Scientifique

Synthesis and Characterization

Chemical Synthesis : 3-bromo-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide and its derivatives have been synthesized through complex chemical processes involving elimination, reduction, and bromination reactions. These processes are integral in the preparation of non-peptide CCR5 antagonists, showcasing the compound's relevance in medicinal chemistry (Bi, 2014).

Structural Characterization : Advanced techniques such as NMR, MS, and IR spectroscopy have been employed to characterize the structure of these compounds. This indicates the importance of these compounds in scientific research, particularly in the field of chemistry and drug design (Cheng De-ju, 2014).

Biological Applications

CCR5 Antagonist Research : Various studies have synthesized and characterized benzamide derivatives as non-peptide CCR5 antagonists. These antagonists are significant in the field of immunology and virology, particularly in research related to HIV/AIDS (H. Bi, 2015).

Antimicrobial Studies : The compound's derivatives have shown potential in antimicrobial studies. Research has been conducted to evaluate the antimicrobial activity of benzamide derivatives, which contributes to the development of new antibacterial agents (D. G. Anuse et al., 2019).

Additional Applications

Metal Complexes and Antibacterial Activity : Some studies have focused on synthesizing metal complexes of benzamides and evaluating their antibacterial activity. This indicates the compound's versatility in forming complexes with metals and potential application in developing antibacterial agents (E. Khatiwora et al., 2013).

Anti-Arrhythmic Activity : Research into piperidine-based derivatives, which include benzamides, has shown potential in the development of anti-arrhythmic drugs. This suggests the compound's significance in cardiovascular drug research (H. Abdel‐Aziz et al., 2009).

Propriétés

IUPAC Name |

3-bromo-N-(4-piperidin-1-ylbut-2-ynyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O/c17-15-8-6-7-14(13-15)16(20)18-9-2-5-12-19-10-3-1-4-11-19/h6-8,13H,1,3-4,9-12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJXOAAKNCZIMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CCNC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667371.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2667372.png)

![[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2667378.png)

![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667381.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2667386.png)

![3-(3-methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2667388.png)

![methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate](/img/structure/B2667392.png)